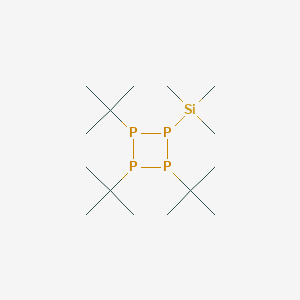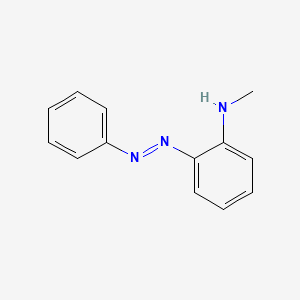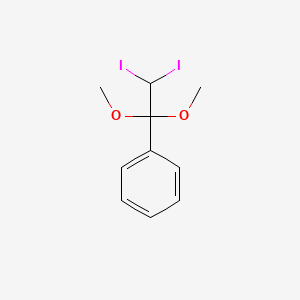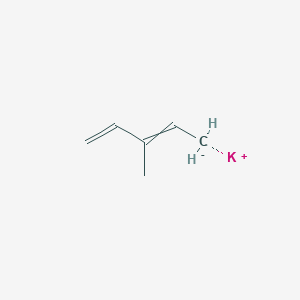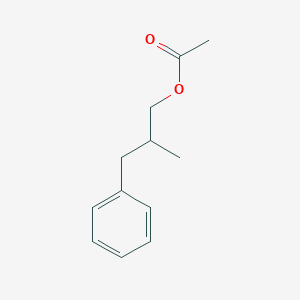
2-Methyl-3-phenylpropyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-phenylpropyl acetate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavorings. This particular compound is characterized by its aromatic structure, which includes a phenyl group attached to a propyl chain with a methyl substitution.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-3-phenylpropyl acetate can be synthesized through various microbial biotransformations starting from different prochiral and/or racemic substrates. One method involves the biotransformation of 2-methyl cinnamaldehyde using the recombinant strain Saccharomyces cerevisiae BY4741ΔOye2Ks carrying a heterologous OYE gene from Kazachstania spencerorum . Another approach includes the oxidation of racemic 2-methyl-3-phenyl-1-propanol with acetic acid bacteria .
Industrial Production Methods
In industrial settings, the compound can be produced through direct esterification of 2-methyl-3-phenylpropionic acid with ethanol using dry mycelia of Rhizopus oryzae CBS 112.07 in an organic solvent . This method ensures the production of enantio-enriched aromatic molecules.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-phenylpropyl acetate undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions
Hydrolysis: This reaction can be catalyzed by either an acid or a base.
Oxidation: The compound can be oxidized using acetic acid bacteria to form 2-methyl-3-phenylpropionic acid.
Reduction: Reduction reactions can be carried out using various reducing agents, although specific conditions for this compound are less commonly documented.
Major Products
The major products formed from these reactions include 2-methyl-3-phenylpropionic acid, 2-methyl-3-phenyl-1-propanol, and other related compounds .
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-phenylpropyl acetate has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2-Methyl-3-phenylpropyl acetate exerts its effects involves nucleophilic acyl substitution reactions. In basic conditions, the reaction follows the mechanism of a nucleophilic acyl substitution, where the alkoxide leaving group of the ester is replaced by an incoming alkoxide nucleophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-3-phenyl-1-propanol
- Ethyl 2-methyl-3-phenylpropanoate
- 2-Methyl-3-phenylpropanal
- 2-Methyl-3-phenylpropionic acid
Uniqueness
2-Methyl-3-phenylpropyl acetate is unique due to its specific aromatic structure and its enantioselective properties, which make it valuable in the synthesis of chiral molecules .
Eigenschaften
CAS-Nummer |
79211-56-6 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
(2-methyl-3-phenylpropyl) acetate |
InChI |
InChI=1S/C12H16O2/c1-10(9-14-11(2)13)8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3 |
InChI-Schlüssel |
REIIUUVNECGOHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


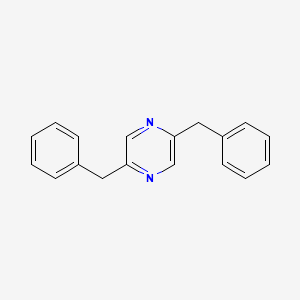
![3,8-dimethyl-2,4,7,9-tetrahydro-[1,3]oxazino[6,5-g][1,3]benzoxazine](/img/structure/B14442428.png)
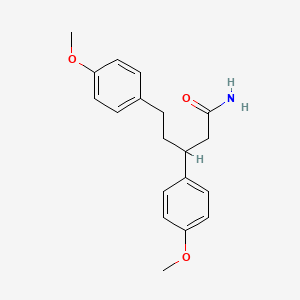

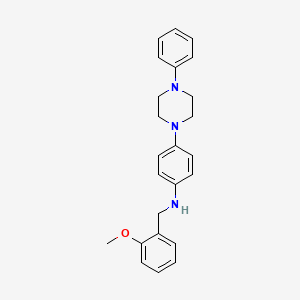
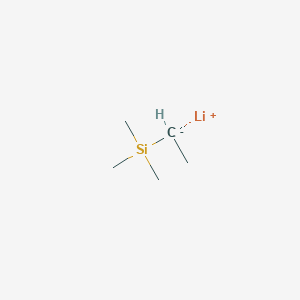
![4,4'-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14442462.png)

